3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid
Overview
Description
3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO5S2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
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Biological Activity
3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid is a complex organic compound with the molecular formula C13H13NO5S2. It features several functional groups, including a carboxylic acid, a sulfamoyl group, a hydroxyl group, and a thiophene ring. Despite its intriguing structure, the biological activity of this compound remains largely unexplored in scientific literature.
Structural Characteristics
The unique combination of functional groups in this compound suggests potential biological activities, although specific studies are lacking. The presence of a thiophene ring is notable, as thiophene derivatives have been associated with various biological activities, including anti-inflammatory and antimicrobial effects.
Current Research Findings
As of now, there is no comprehensive scientific literature detailing the mechanism of action or specific biological activities associated with this compound. The limited data available indicates that further research is necessary to elucidate its properties and potential applications.
- Molecular Structure : The compound's structure may confer distinct chemical and biological properties compared to similar compounds, but comparative studies are not available.
- Potential Applications : Given its structural features, it could be hypothesized that the compound might have applications in medicinal chemistry, particularly in developing new therapeutic agents targeting specific pathways.
Case Studies and Comparative Analysis
While direct case studies on this specific compound are absent, insights can be drawn from related compounds within the same chemical class:
Properties
IUPAC Name |
3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S2/c15-10(9-4-2-1-3-5-9)8-14-21(18,19)11-6-7-20-12(11)13(16)17/h1-7,10,14-15H,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPNDZBRGBTPMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(SC=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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